benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine
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Overview
Description
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is a compound that combines the properties of benzenesulfonic acid and thiazole derivatives. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic nature and solubility in water and ethanol . Thiazole derivatives, such as 2-imino-5H-1,3-thiazol-4-amine, are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves heating sulfuric acid to 170°C and introducing finely divided benzene vapor . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
For the synthesis of 2-imino-5H-1,3-thiazol-4-amine, thiazole derivatives are often synthesized through cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) or azeotropic removal of reaction water . The process ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes several types of reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅).
Reduction: Reduction reactions are less common but can involve the conversion of sulfonic acids to sulfides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂).
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃), halogens (Cl₂, Br₂).
Major Products
Sulfonyl Chlorides: Formed from oxidation reactions.
Nitrobenzenes: Formed from nitration reactions.
Halobenzenes: Formed from halogenation reactions.
Scientific Research Applications
Benzenesulfonic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons (H⁺ ions) to facilitate reactions such as esterification and alkylation . Thiazole derivatives, on the other hand, exert their effects through interactions with biological targets, such as enzymes and receptors, leading to antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic Acid: A derivative with a methyl group, used as a catalyst in organic synthesis.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, known for their biological activities.
Uniqueness
Benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine is unique due to its combination of strong acidic properties and diverse biological activities. This dual functionality makes it valuable in both chemical synthesis and pharmaceutical applications .
Properties
CAS No. |
53151-81-8 |
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Molecular Formula |
C9H11N3O3S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
benzenesulfonic acid;2-imino-5H-1,3-thiazol-4-amine |
InChI |
InChI=1S/C6H6O3S.C3H5N3S/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-7-3(5)6-2/h1-5H,(H,7,8,9);1H2,(H3,4,5,6) |
InChI Key |
NSEOFVGYORJABA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=N)S1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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